N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]benzamide
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H27ClN2O |
---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]pentanamide |
InChI |
InChI=1S/C17H27ClN2O/c1-4-7-12-17(21)19-13-16(20(5-2)6-3)14-10-8-9-11-15(14)18/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,21) |
InChI Key |
NTGGNBVYXLRSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=CC=C1Cl)N(CC)CC |
Origin of Product |
United States |
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